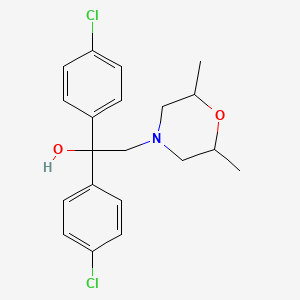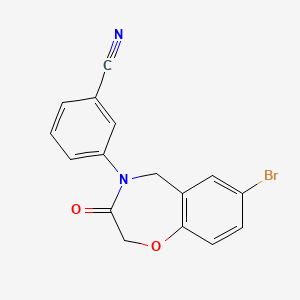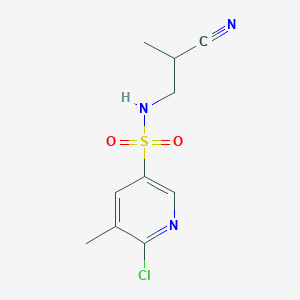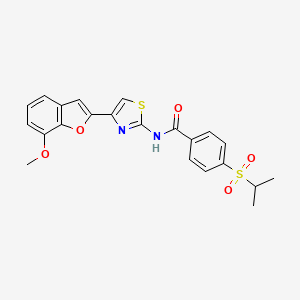![molecular formula C12H13N7O2 B2634385 N-((8-甲氧基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-1-甲基-1H-吡唑-5-甲酰胺 CAS No. 2034598-36-0](/img/structure/B2634385.png)
N-((8-甲氧基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-1-甲基-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide” is a compound with the molecular formula C12H13N7O2 . It is a derivative of triazolo[4,3-a]pyrazine, a nitrogen-containing heterocycle . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of similar triazolo[4,3-a]pyrazine derivatives has been reported in the literature . These compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis often involves aromatic nucleophilic substitution and the use of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide” was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives often involve aromatic nucleophilic substitution . Some of the synthesized compounds were neutralized by 40% aqueous K2CO3 solution due to admixture of starting acids, extracted with CHCl3, and the extract was dried over solid K2CO3 to yield products in the base form .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide” include its molecular formula (C12H13N7O2), average mass (287.277 Da), and monoisotopic mass (287.113068 Da) . The melting point of a similar compound was reported to be 250–252°C .科学研究应用
合成和化学性质
N-((8-甲氧基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-1-甲基-1H-吡唑-5-甲酰胺属于一类更广泛的化合物,涉及吡唑和1,2,4-三唑衍生物,以其显著的化学修饰可能性和药理潜力而闻名。含有这些杂环的新物质的产生允许影响某些类型的生物活性,在一个分子中杂环的结构组合增加了与各种生物靶标相互作用的可能性 (Fedotov 等人,2022)。
生物活性和潜在应用
相关化合物的生物活性已得到广泛研究,研究结果表明具有潜在的抗菌、抗癌和除草剂特性。例如:
- 抗菌和抗真菌特性:一些吡唑啉和吡唑衍生物对多种细菌和真菌物种表现出显着的抗菌活性。已发现该类化合物具有解决与微生物和真菌感染相关的医疗状况的潜力 (Hassan,2013)。
- 除草剂活性:某些化合物,如 N-(2,6-二氟苯基)-5-甲氧基-7-甲基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺,表现出优异的除草剂活性,表明在控制杂草方面具有潜在的农业应用 (Moran,2003)。
- 抗癌活性:新的发现确立了与吡唑相连的稠合 1,2,4-三唑在药物化学中的重要性,因为它们具有多种生物特性,包括潜在的抗癌活性。体外分析表明,某些化合物对各种癌细胞系表现出显着的抑制潜力 (Mallisetty 等人,2022)。
未来方向
The future directions for research on “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide” and similar compounds could involve further exploration of their antibacterial activities . Additionally, modifications to the molecular structure, such as the inclusion of an indole moiety , could be investigated to enhance their antibacterial effects. It’s also worth noting that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
作用机制
Target of Action
The primary targets of the compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide interacts with its targets, the c-Met and VEGFR-2 kinases, by inhibiting their activities . This inhibition disrupts the normal signaling pathways of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide affects the signaling pathways of c-Met and VEGFR-2 kinases . The downstream effects of this disruption can lead to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide’s action include the inhibition of cell growth and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
生化分析
Biochemical Properties
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The inhibition of these kinases disrupts signaling pathways that are essential for cancer cell survival and growth. Additionally, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits antibacterial activity by targeting bacterial enzymes, leading to the disruption of bacterial cell wall synthesis .
Cellular Effects
The effects of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspases and other apoptotic proteins. Furthermore, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide affects cell signaling pathways by inhibiting the phosphorylation of key signaling molecules, leading to reduced cell survival and proliferation .
Molecular Mechanism
At the molecular level, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects through specific binding interactions with target biomolecules. This compound binds to the ATP-binding sites of c-Met and VEGFR-2 kinases, thereby inhibiting their kinase activity . The inhibition of these kinases leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Additionally, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to the development of resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At low to moderate doses, this compound effectively inhibits tumor growth and reduces tumor size without causing significant toxicity . At high doses, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve maximum therapeutic benefit while minimizing toxicity.
Metabolic Pathways
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is involved in several metabolic pathways. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide play a crucial role in determining its pharmacokinetic properties and overall efficacy .
Transport and Distribution
The transport and distribution of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with efflux transporters, such as P-glycoprotein, which can influence its cellular uptake and distribution . Additionally, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide can bind to plasma proteins, affecting its bioavailability and distribution in different tissues . These interactions are critical for determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is essential for its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling molecules and enzymes, while in the nucleus, it can modulate gene expression by binding to transcription factors and other nuclear proteins . The subcellular localization of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .
属性
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-18-8(3-4-15-18)11(20)14-7-9-16-17-10-12(21-2)13-5-6-19(9)10/h3-6H,7H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPKWYBSBHIUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)
![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2634308.png)

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2634310.png)
![N-[2-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2634311.png)

![3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2634315.png)
![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)
![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2634320.png)
![Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2634322.png)
